molecular formula C7H3BrN4 B2593543 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 2166674-52-6

6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B2593543
CAS No.: 2166674-52-6
M. Wt: 223.033
InChI Key: URVKVSDQJOMLBS-UHFFFAOYSA-N
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Description

6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a bromine atom at the 6th position and a cyano group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, bromine, and various nucleophiles. Reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromine and cyano groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is unique due to the presence of both a bromine atom and a cyano group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN4/c8-6-1-5(2-9)7-10-4-11-12(7)3-6/h1,3-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVKVSDQJOMLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=NN2C=C1Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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